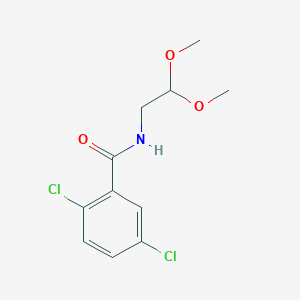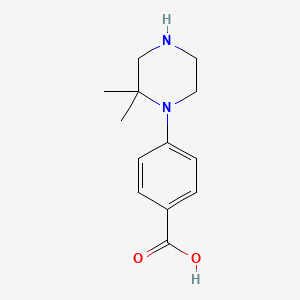
3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is a compound known for its complex structure and potential applications in various fields, including chemistry, biology, and medicine. It contains both quinuclidine and thiobis(methylene) units, making it an interesting subject for scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Quinuclidin-3-ol Preparation: : The starting point is often quinuclidine, which undergoes hydroxylation to form quinuclidin-3-ol. This reaction typically occurs under acidic conditions using hydrogen peroxide as the oxidizing agent.
Thiobis(methylene) Introduction: : Following this, thiobis(methylene) is introduced via a substitution reaction. This process usually requires a thiobis(methylene) source and a suitable base to facilitate the substitution.
Final Compound Formation: : The final step involves a coupling reaction where two molecules of quinuclidin-3-ol are bonded through the thiobis(methylene) linkage, often under high temperatures and in the presence of a catalyst like palladium.
Industrial Production Methods: Industrially, the synthesis often involves continuous flow techniques to handle the exothermic nature of these reactions more efficiently. Catalytic systems are optimized to increase yield and purity while reducing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, usually facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : It can also be reduced using agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or thiols.
Substitution: : Nucleophilic substitution reactions are common, especially at the quinuclidine sites, due to the high reactivity of the nitrogen atoms.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Alcohols or thiols.
Substitution: : Various substituted quinuclidine derivatives.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Polymerization: : Used as a monomer in the synthesis of polymers with unique properties.
In Biology
Enzyme Inhibition: : Potential inhibitor of enzymes like acetylcholinesterase.
Cell Signaling: : Participates in studies related to cell signaling pathways.
In Medicine
Pharmaceutical Research: : Potential therapeutic agent for neurodegenerative diseases.
Drug Development: : Investigated for its role in developing new drugs due to its structural complexity.
In Industry
Material Science: : Used in the creation of advanced materials with unique electronic properties.
Chemical Engineering: : Functions as a stabilizer in complex chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into various active sites, modifying the activity of enzymes or blocking receptor interactions, which in turn alters biological pathways.
Molecular Targets and Pathways
Enzymes: : Modifies the activity of enzymes like acetylcholinesterase by binding to their active sites.
Receptors: : Can block or activate receptors involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: : A parent compound with simpler structure but similar basic chemical properties.
Quinuclidin-3-ol: : A precursor with hydroxyl functionality, sharing the quinuclidine moiety.
Thiobis(methylene) Derivatives: : Compounds containing the thiobis(methylene) group but differing in other functional groups.
Uniqueness: 3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is unique due to the combination of quinuclidine and thiobis(methylene) groups, leading to unique reactivity and potential applications in fields ranging from catalysis to medicine. Its dual reactivity sites make it versatile and potentially more effective in various applications compared to simpler analogs.
This compound stands out not only for its chemical structure but also for the breadth of its applications, making it a subject of significant interest in scientific research.
Eigenschaften
Molekularformel |
C16H28N2O2S |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
3-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methylsulfanylmethyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C16H28N2O2S/c19-15(9-17-5-1-13(15)2-6-17)11-21-12-16(20)10-18-7-3-14(16)4-8-18/h13-14,19-20H,1-12H2 |
InChI-Schlüssel |
WKAIMDJGAPMOAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)(CSCC3(CN4CCC3CC4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)

![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)


![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)



![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
